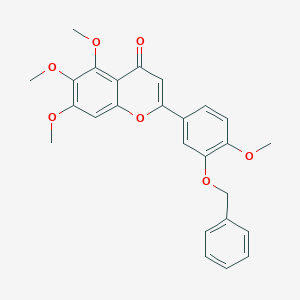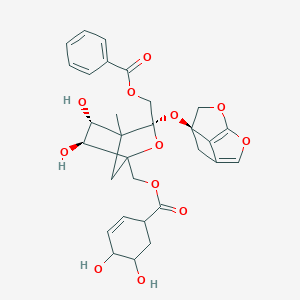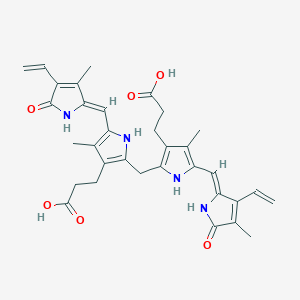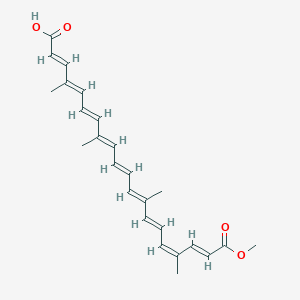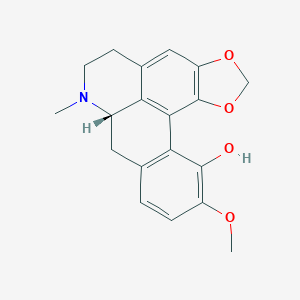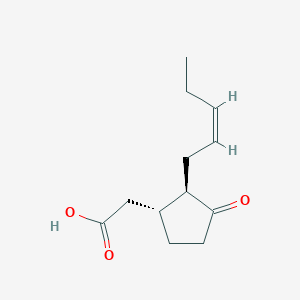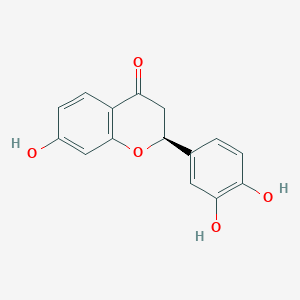
Calystegine A5
Descripción general
Descripción
Calystegine A5 is an extraordinary natural alkaloid obtained from diverse botanical sources . It exhibits remarkable potency in the suppression of glycosidases . This attribute makes this compound a highly promising tool for the research of Type 2 diabetes .
Synthesis Analysis
Although several synthetic calystegine analogs have been reported as glycosidase inhibitors, new, more potent and effective inhibitors are required . A noncanonical type III polyketide synthase, pyrrolidine ketide synthase (PYKS) catalyzes a two-step decarboxylative reaction, which involves imine–ketide condensation indispensable to tropane skeleton construction .Molecular Structure Analysis
The molecular formula of this compound is C7H13NO3 . Its molecular weight is 159.18 . The IUPAC name is (1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol .Chemical Reactions Analysis
The key step in the synthesis of calystegine analogs is the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide .Physical And Chemical Properties Analysis
This compound is a colorless syrup or off-white solid . It is stored at -20°C for 3 years in powder form and at -80°C for 2 years in solvent .Aplicaciones Científicas De Investigación
1. Mejora de la actividad metabólica en células madre estromales derivadas de tejido adiposo humano (ASC) Se ha descubierto que la Calystegine A5 mejora la actividad metabólica de las ASC humanas en condiciones de hiperglucemia . Reduce el estrés oxidativo/RE y la inflamación, y promueve la vía AKT/PI3K/mTOR . Esto sugiere que la this compound podría usarse potencialmente en el tratamiento de afecciones relacionadas con la hiperglucemia .
Reducción del estrés oxidativo
Se ha demostrado que la this compound disminuye significativamente el estrés oxidativo en las células hiperglucémicas . Esto podría ser potencialmente beneficioso en el tratamiento de enfermedades donde el estrés oxidativo juega un papel principal .
Mitigación de la inflamación
Se ha descubierto que la this compound previene eficazmente la respuesta inflamatoria mediada por la hiperglucemia . Esto sugiere que podría usarse potencialmente en el tratamiento de enfermedades inflamatorias .
Regulación de la vía SIRT1/NF-kB/JNK
Se ha descubierto que la this compound regula la vía SIRT1/NF-kB/JNK en las células HepG2 . Esto podría ser potencialmente beneficioso en el tratamiento de afecciones relacionadas con la resistencia a la insulina y la apoptosis
Mecanismo De Acción
Target of Action
Calystegine A5, a polyhydroxylated nortropane alkaloid, primarily targets glycosidases . Glycosidases are enzymes that play a crucial role in carbohydrate metabolism. By inhibiting these enzymes, this compound can block carbohydrate metabolism, leading to lysosomal storage toxicity .
Mode of Action
The interaction of this compound with its targets results in the inhibition of glycosidases, which subsequently blocks carbohydrate metabolism . This blockage can induce lysosomal storage toxicity, a condition where indigestible materials accumulate in the cell’s lysosomes .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to reduce oxidative stress, mitochondrial dynamics failure, and ER stress in human adipose-derived stromal stem cells (ASCs) under hyperglycemic conditions . It also regulates the pro- and anti-inflammatory response in these cells . Furthermore, it has been found to restore the defective PI3K/AKT/mTOR pathway, which is associated with cellular metabolic functions .
Result of Action
The action of this compound leads to several molecular and cellular effects. It promotes the survival of hyperglycemic cells and significantly diminishes oxidative stress, mitochondrial dynamics failure, and ER stress . It also improves the endogenous cellular antioxidant defenses . Moreover, it efficiently prevents the hyperglycemia-mediated inflammatory response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, hyperglycemic conditions can enhance the protective effects of this compound on human ASCs . .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Calystegine A5 interacts with various enzymes and proteins, particularly glycosidases . It inhibits these enzymes, thereby blocking carbohydrate metabolism . This interaction is crucial in understanding the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions . It influences cell function by reducing oxidative/ER stress, inflammation, and promoting the AKT/PI3K/mTOR pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits enzymes, and changes gene expression . Specifically, it has been found to restore the defective PI3K/AKT/mTOR pathway in hyperglycaemic cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to promote the survival of hyperglycaemic cells and significantly diminish oxidative stress, mitochondrial dynamics failure, and ER stress . It also improves the endogenous cellular antioxidant defenses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, particularly those involved in carbohydrate metabolism . It inhibits glycosidases, thereby blocking carbohydrate metabolism .
Propiedades
IUPAC Name |
(1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-5-3-7(11)2-1-4(8-7)6(5)10/h4-6,8-11H,1-3H2/t4-,5+,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSWEYXUHSNDLV-JRTVQGFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C(C1N2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]([C@H]([C@@H]1N2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165905-26-0 | |
| Record name | Calystegine A5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165905260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural difference between Calystegin A5 and Calystegin B2, and how does this difference affect their ability to inhibit glycosidases?
A1: Calystegin A5 (1α,3α,4β-trihydroxy-nor-tropane) is a 2-deoxy derivative of Calystegin B2 (1α,2α,3α,4β-tetrahydroxy-nor-tropane) []. The study found that Calystegin B2 is a potent inhibitor of almond β-glucosidase and coffee bean α-galactosidase. In contrast, Calystegin A5 showed no inhibitory activity against any of the glycosidases tested []. This suggests that the equatorially oriented OH group at C2 in Calystegin B2 is crucial for its recognition and binding to the active site of glycosidases, and its absence in Calystegin A5 explains the loss of inhibitory activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


